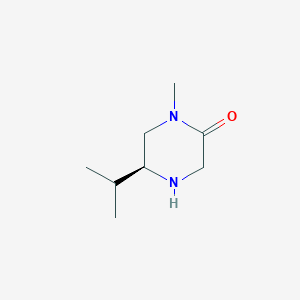

(S)-5-Isopropyl-1-methylpiperazin-2-one

Description

Significance of Chiral Nitrogen Heterocycles in Synthetic Chemistry

Chiral nitrogen heterocycles are organic compounds containing at least one nitrogen atom within a ring structure and possessing a stereocenter, rendering them non-superimposable on their mirror images. numberanalytics.com This chirality is a critical determinant of their biological and chemical properties. numberanalytics.com These compounds are ubiquitous in nature and are fundamental to the structure of many natural products, including alkaloids, and are essential components in a vast array of pharmaceuticals and agrochemicals. numberanalytics.comresearchgate.net The ability of the nitrogen atoms within these structures to form hydrogen bonds with biological targets makes them highly significant in drug development. researchgate.net Consequently, a significant percentage of FDA-approved drugs contain a nitrogen-containing heterocyclic skeleton. researchgate.net Their importance in organic synthesis stems from their versatility as intermediates, catalysts, and the final products in a multitude of chemical reactions. numberanalytics.com

The Piperazinone Core as a Privileged Chiral Scaffold

The piperazin-2-one (B30754) motif is increasingly recognized as a "privileged scaffold" in medicinal chemistry. dicp.ac.cn This term denotes a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. The piperazine (B1678402) ring is a common feature in many biologically active compounds, including several blockbuster drugs. rsc.org The introduction of a carbonyl group to form the piperazin-2-one core, along with the potential for stereocenters, creates a conformationally constrained peptidomimetic. This structural rigidity is highly desirable in drug design as it can lead to increased potency and selectivity. The synthesis of chiral piperazin-2-ones is an active area of research, with various methods being developed to control the stereochemistry of these valuable building blocks. dicp.ac.cnnih.gov

Overview of (S)-5-Isopropyl-1-methylpiperazin-2-one within the Chiral Piperazinone Landscape

This compound is a specific chiral piperazinone that has garnered attention within the scientific community. Its structure features a piperazin-2-one core with a stereocenter at the 5-position, substituted with an isopropyl group, and a methyl group at the 1-position. The "(S)" designation specifies the absolute configuration at the chiral center. This particular substitution pattern contributes to its unique chemical properties and potential applications in the synthesis of more complex chiral molecules.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | (5S)-5-isopropyl-1-methylpiperazin-2-one |

| Molecular Formula | C8H16N2O |

| Molecular Weight | 156.23 g/mol nih.gov |

| Canonical SMILES | CC(C)C1CN(C(=O)CN1)C |

| InChIKey | ZSUXNBDTPTYTOJ-UHFFFAOYSA-N |

Note: The table provides a summary of key identifiers and properties for this compound.

Scope and Objectives of Research on this compound

Research on this compound and related chiral piperazinones is driven by the demand for new and efficient methods to synthesize enantiomerically pure compounds for drug discovery and development. rsc.org The primary objectives of this research include:

Development of novel and efficient synthetic routes: A key goal is to devise stereoselective syntheses of this compound and its analogs, often employing catalytic asymmetric methods to ensure high enantiopurity. dicp.ac.cnrsc.org

Exploration of its utility as a chiral building block: Researchers are investigating the use of this compound as a starting material or intermediate in the synthesis of more complex and biologically active molecules. rsc.org

Investigation of its conformational properties: Understanding the three-dimensional shape and flexibility of the molecule is crucial for designing derivatives with specific biological targets in mind.

The ongoing research into this compound underscores the broader importance of chiral piperazinones in the landscape of modern organic and medicinal chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C8H16N2O |

|---|---|

Molecular Weight |

156.23 g/mol |

IUPAC Name |

(5S)-1-methyl-5-propan-2-ylpiperazin-2-one |

InChI |

InChI=1S/C8H16N2O/c1-6(2)7-5-10(3)8(11)4-9-7/h6-7,9H,4-5H2,1-3H3/t7-/m1/s1 |

InChI Key |

ZSUXNBDTPTYTOJ-SSDOTTSWSA-N |

Isomeric SMILES |

CC(C)[C@H]1CN(C(=O)CN1)C |

Canonical SMILES |

CC(C)C1CN(C(=O)CN1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Chiral Piperazinones

Stereoselective Approaches to Chiral Piperazinones

Chiral Auxiliary-Mediated Asymmetric Syntheses

Applications of Schöllkopf Chiral Auxiliaries in Piperazinone Formation

The Schöllkopf method is a powerful strategy for the asymmetric synthesis of chiral amino acids, which are fundamental building blocks for chiral piperazinones. wikipedia.org This method utilizes a chiral auxiliary, typically derived from the natural amino acid valine, to guide the stereoselective alkylation of a glycine-derived substrate. wikipedia.orgbiosynth.com

The process begins with the cyclization of a chiral amino acid, like (R)-valine, with glycine (B1666218) to form a 2,5-diketopiperazine. wikipedia.org This cyclic dipeptide is then converted to its bis-lactim ether through O-methylation. wikipedia.orgbiosynth.com Deprotonation at the prochiral carbon of the glycine unit creates a planar enolate. biosynth.com The steric bulk of the isopropyl group from the valine auxiliary effectively shields one face of the enolate, directing the incoming electrophile (an alkyl halide) to the opposite face. wikipedia.orgbiosynth.com This step proceeds with high diastereoselectivity, typically yielding trans adducts with greater than 95% diastereomeric excess. biosynth.com

Subsequent mild acidic hydrolysis cleaves the resulting dipeptide, releasing the newly synthesized chiral α-amino acid methyl ester and the chiral auxiliary, which can be recovered. wikipedia.org This method is versatile, allowing for the synthesis of a wide array of non-proteinogenic amino acids by varying the electrophile. wikipedia.orgbiosynth.com These enantiomerically enriched amino acids are then key intermediates for constructing chiral piperazinone cores.

Strategies for Chiral Auxiliary Recycling and Efficiency

While chiral auxiliaries are highly effective for controlling stereochemistry, their use in stoichiometric amounts presents challenges in terms of cost and atom economy. nih.gov Developing strategies for the efficient recycling of these auxiliaries is critical for sustainable and large-scale synthesis. nih.gov

Catalytic Asymmetric Alkylation and Annulation Reactions

Catalytic methods represent a highly efficient and atom-economical approach to synthesizing chiral molecules. For piperazinones, catalytic asymmetric alkylation and annulation reactions have emerged as powerful tools.

Palladium-Catalyzed Asymmetric Allylic Alkylation for Tertiary Piperazin-2-ones

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a robust method for forming carbon-carbon and carbon-heteroatom bonds enantioselectively. nih.govrsc.org This reaction has been successfully applied to the synthesis of highly enantioenriched α-tertiary piperazin-2-ones. nih.gov The strategy involves the palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-one (B30754) substrates. nih.gov

In this process, a palladium catalyst, in conjunction with a chiral ligand, facilitates the reaction between a piperazinone nucleophile and an allylic electrophile. nih.gov The choice of ligand is crucial for inducing high enantioselectivity. nih.gov By carefully selecting the protecting groups on the piperazinone nitrogen atoms and the reaction conditions, a variety of tertiary piperazin-2-ones can be synthesized with excellent yields and high enantiomeric excess. nih.govnih.gov This method provides access to complex chiral scaffolds that are valuable in medicinal chemistry. nih.gov

| Substrate | Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| N-alkoxyamide | Pd2(dba)3CHCl3 / (R, R)-4 | 91 | Not Reported | nih.gov |

| Pyrrole-substituted | Pd2(dba)3CHCl3 / (R,R)-4 | 82 | 97.5 | nih.gov |

Multicomponent Reactions (MCRs) for Chiral Piperazinone Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are a cornerstone of modern synthetic chemistry. nih.govchemicalpapers.comnih.gov They offer significant advantages in terms of efficiency, convergence, and the rapid generation of molecular diversity from simple starting materials. acs.org MCRs have proven to be particularly effective for constructing complex heterocyclic scaffolds like piperidines and piperazinones. nih.govuclouvain.be

A novel and powerful MCR for synthesizing chiral piperazinones involves the use of aziridine (B145994) aldehyde dimers. nih.govnih.gov These amphoteric molecules, which can be derived from natural α-amino acids, serve as versatile building blocks. mdpi.com In a key process known as the disrupted Ugi reaction, an aziridine aldehyde dimer reacts with an amino acid and an isocyanide. mdpi.comrsc.org

The reaction is initiated by the aldehyde group engaging the amino acid. rsc.org A critical feature is that the aziridine nitrogen acts as a terminal nucleophile later in the sequence, intercepting a mixed anhydride (B1165640) intermediate to forge the piperazinone ring. mdpi.comrsc.org This process deviates from the classical Ugi reaction pathway and allows for the creation of diverse piperazinones by varying the amino acid, isocyanide, and aziridine aldehyde components. acs.orgnih.gov The stereochemical outcome of the cyclization is highly dependent on the stereochemistry of both the amino acid and the aziridine aldehyde, allowing for diastereoselective control. acs.orgmdpi.com For instance, using primary amino acids often leads to trans-substituted piperazinones, while secondary amino acids can yield cis-products. mdpi.com

| Aziridine Aldehyde Stereochemistry | Amino Acid | Observed Selectivity | Reference |

|---|---|---|---|

| S-Aziridine Aldehyde | L-Proline | Good Diastereoselectivity | rsc.org |

| R-Aziridine Aldehyde | L-Proline | Poor Diastereoselectivity | rsc.org |

| Chiral | Primary Amino Acid | trans-selective | mdpi.com |

| Chiral | Secondary Amino Acid | cis-selective | mdpi.com |

The Ugi four-component reaction (U-4CR) is a renowned MCR that produces peptide-like structures from an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide. rsc.org Modified versions of this reaction have been ingeniously adapted for piperazinone synthesis. The "disrupted" Ugi reaction, employing aziridine aldehydes, is one such powerful adaptation. acs.orgebrary.net

Another variation is the "split-Ugi" methodology, which is well-suited for constructing 1,4-disubstituted piperazines from bis-secondary diamines like piperazine (B1678402) itself. nih.gov This protocol allows for the regioselective desymmetrization of the piperazine core in a single step, with one nitrogen being acylated and the other alkylated, without the need for protecting groups. nih.gov This approach has been used to generate libraries of piperazine-based compounds for drug discovery. nih.gov Furthermore, Ugi-type reactions have been developed on solid-phase supports, which facilitates the purification process and the creation of combinatorial libraries of piperazinones. acs.orgebrary.net This solid-phase approach can even provide access to alternative diastereomers compared to the solution-phase reaction. ebrary.net

Intramolecular Cyclization and Ring-Closing Methodologies

Intramolecular cyclization is a cornerstone strategy for the formation of the piperazinone core, offering an efficient means to construct the heterocyclic ring from an acyclic precursor. These methods often provide good control over regiochemistry and stereochemistry. A variety of approaches have been developed, including radical cyclizations and the ring closure of specifically functionalized linear precursors. For instance, Mn(OAc)₃-mediated oxidative radical cyclization has been employed to synthesize novel piperazine-containing dihydrofurans from unsaturated diacyl and alkyl-acyl piperazine derivatives. nih.gov Another powerful technique involves the cyclization of enamide precursors. In the synthesis of certain chiral piperazin-2-ones, the key ring-forming step is achieved through the cyclization of a precursor containing an enamide, where stereochemistry can be induced by a regiospecific protonation. rsc.org

A highly effective and common strategy for constructing chiral piperazinones is the cyclization of enantiopure 1,2-diamine derivatives. This approach embeds the desired stereochemistry into the acyclic precursor, which is then carried through the ring-closing step. A typical sequence starts from a chiral amino acid, which serves as a readily available source of chirality.

One such method involves converting a chiral amino acid into a β-keto ester, followed by reductive amination to create a 1,2-substituted 1,4-diamine intermediate. nih.gov This key diamine, now possessing the desired stereochemistry, can be cyclized to form the piperazine ring. For example, an orthogonally protected diamine can be treated with a reagent like bromoethyldiphenylsulfonium triflate, followed by deprotection and base-mediated workup, to yield the target piperazine structure. nih.gov This method often produces a mixture of diastereomers (cis and trans), which can typically be separated by chromatography. nih.gov The table below summarizes the key steps in a representative synthesis starting from a chiral amino acid.

| Step | Description | Reagents/Conditions | Outcome |

| 1 | Reductive Amination | β-keto ester, Ammonium (B1175870) Acetate, Sodium Cyanoborohydride | 2,3-substituted 1,4-diamine |

| 2 | Protection | 2-Nitrobenzenesulfonyl chloride (NsCl) | Ns-protected diamine |

| 3 | Annulation | Bromoethyldiphenylsulfonium triflate | Piperazine precursor |

| 4 | Cyclization | Trifluoroacetic acid (TFA) followed by basic workup | Diastereomeric piperazine products |

This table illustrates a general synthetic pathway for 3-substituted piperazine-2-acetic acid esters as described in the literature. nih.gov

Stereoselective intramolecular hydroamination represents a highly atom-economical method for synthesizing chiral nitrogen-containing heterocycles like piperazinones. This reaction involves the direct addition of an N-H bond across an unsaturated carbon-carbon bond (alkene, alkyne, or allene) within the same molecule. The stereoselectivity is typically controlled by a chiral catalyst.

Various metal catalysts have been developed for this purpose:

Copper Catalysis: Chiral copper hydride (CuH) catalysts have been successfully used for the intramolecular hydroamination of allylic hydroxylamine (B1172632) esters. chemicalbook.com This method allows for high regio- and enantiocontrol, producing chiral N-heterocycles under mild conditions. chemicalbook.com

Palladium Catalysis: Enantioselective synthesis of piperidines has been achieved via palladium-catalyzed intramolecular alkyne hydroamination, using chiral phosphine (B1218219) ligands like Norphos to induce asymmetry. mdpi.com

Zirconium Catalysis: Chiral zirconium amidate complexes have been shown to catalyze the hydroamination and cyclization of primary amines containing a terminal alkene, although they have been more effective for pyrrolidine (B122466) synthesis than for piperidines. mdpi.com

These catalytic systems offer a direct route from achiral starting materials to enantioenriched heterocyclic products, often with high yields and excellent enantioselectivity. chemicalbook.com

Desymmetrization Strategies for Piperazinone Precursors

The desymmetrization of meso-compounds is an elegant and efficient strategy for generating enantiomerically pure products. In the context of piperazine synthesis, this involves starting with a symmetrical, achiral piperazine derivative (a meso-compound) and selectively functionalizing one of two equivalent reactive sites using a chiral reagent or catalyst. This approach can theoretically achieve up to 100% yield of a single enantiomer. oup.com

A key application of this strategy is the enantioselective acylation of centrosymmetric piperazines. nih.gov In this process, a meso-piperazine, such as 2,5-trans-dimethylpiperazine, is treated with an acylating agent in the presence of a chiral catalyst, often a derivative of 4-(dimethylamino)pyridine (DMAP). nih.gov The chiral catalyst differentiates between the two enantiotopic secondary amine groups, leading to a mono-acylated, enantiomerically enriched product. nih.gov Alternatively, a stoichiometric amount of a chiral acylating agent can be used to achieve the same outcome, with the yield and enantioselectivity being highly dependent on the solvent and the structure of the piperazine. nih.gov This method was successfully applied in the total synthesis of the marine alkaloid Dragmacidin A. nih.gov

Specific Synthesis of (S)-5-Isopropyl-1-methylpiperazin-2-one and Its Enantiomer

Enantiospecific Routes from Chiral Precursors

The most direct conceptual route to this compound begins with the chiral pool, utilizing a readily available, enantiopure starting material. (S)-Valine is the logical precursor for this target molecule, as it possesses the required isopropyl group with the correct (S)-stereochemistry.

A potential synthetic sequence would involve the following key transformations:

N-Methylation: The secondary amine of (S)-valine would be methylated to install the N1-methyl group of the final product.

Amide Formation and Reduction: The carboxylic acid of the N-methylated valine would be coupled with an amine source, such as a protected aminoacetaldehyde equivalent or through a related multi-step sequence, to form a diamide (B1670390) or a similar intermediate. Subsequent reduction of the amide carbonyl would yield the required N,N'-disubstituted chiral diamine.

Cyclization: The final piperazin-2-one ring would be formed via an intramolecular cyclization. This could be achieved by introducing a two-carbon electrophile (e.g., ethyl bromoacetate) to the less hindered nitrogen, followed by base-catalyzed lactamization.

This enantiospecific approach ensures that the stereocenter from (S)-valine is transferred directly to the final product, avoiding the need for chiral resolution or asymmetric catalysis in the key stereochemistry-defining step. The preparation of chiral 2-methylpiperazine (B152721) has been similarly approached, starting from chiral materials to build the heterocyclic core. researchgate.net

Diastereoselective Control in Functionalization Steps

Diastereoselective control becomes crucial when additional stereocenters are introduced or when functionalizing a pre-existing chiral piperazinone ring. For the synthesis of this compound, this could apply if the ring were formed first and the isopropyl group were installed later, or if further substitution on the ring were desired.

Several advanced methods offer high diastereoselectivity in the functionalization of piperazine and piperidine (B6355638) rings:

Lewis Acid Catalysis: A Lewis acid-catalyzed process has been reported for the highly diastereoselective bidirectional C(sp³)–H bond functionalization of piperazine compounds. scilit.com The choice of catalyst and ligands is critical in controlling the diastereoselectivity of the reaction. scilit.com

Photoredox Catalysis: Highly diastereoselective C–H arylation of complex piperidines has been achieved using iridium-based photoredox catalysis. nih.gov A key feature of this method is an epimerization step that follows the initial arylation, allowing the product mixture to equilibrate to the most thermodynamically stable diastereomer. nih.gov

Cooperative Catalysis: A [3+3] annulation to form piperazine derivatives has been developed using a cooperative indium/diphenyl phosphate (B84403) catalysis system, which achieves excellent diastereoselectivity in the dimerization of 3-aminooxetanes. rsc.org

Substrate Control: In cyclization reactions of chiral diamine intermediates, the pre-existing stereocenter can direct the stereochemical outcome of the newly formed center, although this often results in a mixture of diastereomers that requires separation. nih.gov

These methodologies highlight the diverse tools available to chemists for controlling stereochemistry during the synthesis and functionalization of complex heterocyclic systems like this compound.

Optimization of Reaction Conditions for High Enantiomeric Excess and Yield

Key methodologies for the asymmetric synthesis of chiral piperazinones often involve catalytic processes. For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has emerged as a powerful technique for accessing chiral piperazin-2-ones. nih.gov Similarly, palladium-catalyzed asymmetric allylic alkylation (AAA) reactions have been developed for the enantioselective synthesis of piperazinone structures. researchgate.netekb.eg The optimization of these catalytic systems is paramount for maximizing both the yield and the enantiopurity of the final product.

Detailed Research Findings:

Catalyst and Ligand Screening: The choice of the metal catalyst and the chiral ligand is the most crucial factor influencing enantioselectivity. In palladium-catalyzed reactions, various palladium sources such as Pd₂(dba)₃·CHCl₃ (Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct) and chiral phosphine ligands are screened to find the optimal combination. researchgate.net The structure of the ligand, including its steric and electronic properties, directly impacts the stereochemical outcome of the reaction.

Solvent Effects: The polarity and coordinating ability of the solvent can significantly affect the reaction rate, yield, and enantioselectivity. A range of solvents, from non-polar (e.g., toluene, dichloromethane) to polar aprotic (e.g., tetrahydrofuran, dioxane) and protic solvents, are often tested to determine the ideal reaction medium. nih.gov

Base and Additive Optimization: In many synthetic routes, the choice of base is critical for promoting the desired reaction pathway while minimizing side reactions. Inorganic bases like cesium carbonate (Cs₂CO₃) and organic bases are frequently evaluated. researchgate.net Additionally, the use of additives can sometimes enhance the catalytic activity and selectivity.

Interactive Data Tables:

The following tables represent hypothetical optimization data for the synthesis of a chiral piperazinone, illustrating the type of detailed findings that are sought in such research. These tables are based on typical optimization studies found in the field of asymmetric catalysis and are intended to be representative of the experimental approach.

Table 1: Effect of Catalyst and Ligand on Enantioselectivity and Yield This table showcases a typical screening process for identifying the most effective catalyst-ligand combination for a hypothetical asymmetric synthesis.

| Entry | Palladium Source | Chiral Ligand | Solvent | Yield (%) | ee (%) |

| 1 | Pd(OAc)₂ | (R)-BINAP | Toluene | 65 | 78 |

| 2 | Pd₂(dba)₃·CHCl₃ | (R)-BINAP | Toluene | 72 | 85 |

| 3 | [Pd(allyl)Cl]₂ | (R,R)-Trost Ligand | CH₂Cl₂ | 85 | 92 |

| 4 | Pd₂(dba)₃·CHCl₃ | (S)-Phos | Dioxane | 78 | 88 |

| 5 | [Pd(allyl)Cl]₂ | (R)-Tol-BINAP | CH₂Cl₂ | 91 | 95 |

Table 2: Optimization of Reaction Conditions This table illustrates the fine-tuning of parameters such as solvent, base, and temperature, using the best catalyst-ligand system identified in the initial screening.

| Entry | Catalyst/Ligand | Solvent | Base | Temperature (°C) | Yield (%) | ee (%) |

| 1 | [Pd(allyl)Cl]₂/(R)-Tol-BINAP | CH₂Cl₂ | Cs₂CO₃ | 25 | 91 | 95 |

| 2 | [Pd(allyl)Cl]₂/(R)-Tol-BINAP | THF | Cs₂CO₃ | 25 | 88 | 93 |

| 3 | [Pd(allyl)Cl]₂/(R)-Tol-BINAP | Toluene | K₂CO₃ | 25 | 75 | 90 |

| 4 | [Pd(allyl)Cl]₂/(R)-Tol-BINAP | CH₂Cl₂ | Cs₂CO₃ | 0 | 85 | 98 |

| 5 | [Pd(allyl)Cl]₂/(R)-Tol-BINAP | CH₂Cl₂ | Na₂CO₃ | 0 | 82 | 97 |

Mechanistic Investigations and Stereochemical Control in Chiral Piperazinone Synthesis

Elucidation of Reaction Pathways and Transition States

The stereochemical architecture of the final piperazinone product is determined during the reaction sequence. Mechanistic studies, therefore, focus on identifying the key intermediates and transition states that dictate the formation of one stereoisomer over another.

Mechanistic Studies of Asymmetric Hydrogenation

The asymmetric hydrogenation of unsaturated precursors, such as pyrazin-2-ols, represents a powerful method for accessing chiral piperazin-2-ones. dicp.ac.cnrsc.org Mechanistic investigations into these reactions have shed light on the complex pathways involved.

A proposed mechanism for the palladium-catalyzed asymmetric hydrogenation of 5,6-disubstituted pyrazin-2-ols suggests a stepwise process. dicp.ac.cn The reaction is believed to initiate with the reduction of the C(3)=N(4) bond of the pyrazin-2-one, forming a 3,4-dihydropyrazin-2(1H)-one intermediate. In the presence of a Brønsted acid, this enamine intermediate undergoes isomerization, leading to an equilibrium between two imine tautomers: 1,6-dihydropyrazin-2(3H)-one and 4,5-dihydropyrazin-2(3H)-one. The asymmetric hydrogenation of these two imine intermediates is the key stereochemistry-determining step. This entire sequence functions as a dynamic kinetic resolution, where the rapid equilibration of the intermediates allows for the preferential conversion to a single, highly enantioenriched piperazin-2-one (B30754) product. dicp.ac.cn

Further insights from studies on related systems, such as the cobalt-catalyzed asymmetric hydrogenation of enamides, support the idea of an unsaturated pathway. researchgate.net In these cases, kinetic studies and deuterium-labeling experiments have established that the irreversible addition of hydrogen to the metal-bound enamide is often the rate-determining and selectivity-determining step, involving a two-electron redox cycle at the metal center. researchgate.net The catalyst itself creates a chiral environment around the substrate, favoring the addition of hydrogen from one face over the other, which is dictated by the energy of the competing transition states. youtube.com

Probing Multicomponent Reaction Mechanisms

Multicomponent reactions (MCRs) offer an efficient alternative for constructing chiral piperazinones from simple starting materials. Investigations into the Ugi-type MCR involving amino acids, aziridine (B145994) aldehyde dimers, and isocyanides have been particularly revealing. nih.gov The diastereoselectivity of this transformation is highly dependent on the specific substrates used. nih.gov

An experimentally derived model for this three-component reaction demonstrates predictive power for different classes of substrates. nih.gov The model helps to rationalize previously reported observations in similar MCRs. The stereochemical outcome is influenced by the specific amino acid used, which can direct the reaction to favor either trans- or cis-substituted piperazinone products. nih.gov

Origins of Stereoselectivity in Piperazinone Formation

The fundamental origin of stereoselectivity in these catalytic asymmetric syntheses lies in the relative energy differences between the diastereomeric transition states. nih.gov The chiral catalyst interacts with the prochiral substrate to create a chiral environment. This transfer of chiral information occurs through a network of non-covalent interactions, such as hydrogen bonding and CH/π interactions, between the catalyst and the substrate. nih.govresearchgate.net

In the context of asymmetric hydrogenation, the catalyst's chiral ligand arranges the substrate in a specific orientation. This preferred orientation minimizes steric hindrance and maximizes favorable weak interactions, lowering the energy of one transition state relative to the other. nih.gov For instance, a working hypothesis for the formation of cis-2,6-disubstituted piperazines suggests a transition state where the N-aryl group rotates to alleviate allylic strain (A(1,3) strain), allowing for a pseudoequatorial orientation of the substituent, which leads to the cis product. rsc.org

Modern density functional theory (DFT) calculations have become an indispensable tool for analyzing these subtle energy differences and understanding the molecular origins of stereoselectivity in complex catalytic cycles. researchgate.netnih.gov

Factors Governing Enantioselectivity and Diastereoselectivity

The successful synthesis of a specific stereoisomer like (S)-5-Isopropyl-1-methylpiperazin-2-one with high purity hinges on the careful control of factors that influence enantioselectivity and diastereoselectivity.

Ligand Design and Chiral Catalyst Influence

The choice of the chiral ligand is arguably the most critical factor in achieving high stereoselectivity. The ligand's structure dictates the three-dimensional environment of the catalyst's active site.

In the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, chiral bisphosphine ligands like (R)-TolBINAP have proven effective. dicp.ac.cn The specific ligand, in combination with the palladium precursor, forms the active catalytic species that orchestrates the stereoselective hydrogen delivery. dicp.ac.cnrsc.org Similarly, rhodium complexes featuring bisphosphine ligands with large bite angles have been successfully applied in the asymmetric hydrogenation of related N-heterocycles like dehydromorpholines, achieving excellent enantioselectivities. nih.gov

The field has seen the development of a diverse array of ligand classes, including not only diphosphines but also P,N and P,O ligands, which can be tailored for specific substrates and metals. wikipedia.orgdiva-portal.org For example, cobalt catalysts paired with chiral bis(phosphine) ligands like (R,R)-iPrDuPhos have been explored for the asymmetric hydrogenation of enamides. researchgate.net In other strategies, organocatalysts such as MacMillan's imidazolidinone catalyst have been used in multi-step sequences to generate chiral piperazinones. rsc.org

Substrate Scope and Electronic Effects

The structure of the substrate itself plays a significant role in determining the stereochemical outcome of the reaction. In the palladium-catalyzed hydrogenation of 5,6-disubstituted pyrazin-2-ols, both the electronic properties and the position of the substituents on the precursor ring have a pronounced effect on enantioselectivity. dicp.ac.cn

A study of various substituted pyrazin-2-ols under optimized conditions with a Pd(OCOCF₃)₂/(R)-TolBINAP catalyst system revealed these effects. The results demonstrate that substrates with both electron-donating and electron-withdrawing groups can be successfully hydrogenated to yield chiral piperazin-2-ones with good to high enantiomeric excess (ee). dicp.ac.cn

| Substrate (Precursor to Piperazin-2-one) | Substituent Nature | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 5-isopropyl-6-phenylpyrazin-2-ol | Alkyl/Aryl | 93 | 90 |

| 5-isopropyl-6-(p-tolyl)pyrazin-2-ol | Electron-Donating Group (Aryl) | 91 | 84 |

| 5-isopropyl-6-(4-methoxyphenyl)pyrazin-2-ol | Strong Electron-Donating Group (Aryl) | 92 | 85 |

| 5-isopropyl-6-(4-(trifluoromethyl)phenyl)pyrazin-2-ol | Electron-Withdrawing Group (Aryl) | 95 | 85 |

| 5-isopropyl-6-(4-fluorophenyl)pyrazin-2-ol | Halide (Aryl) | 94 | 87 |

| 5-isopropyl-6-(4-chlorophenyl)pyrazin-2-ol | Halide (Aryl) | 95 | 89 |

As the data indicates, substrates with electron-withdrawing groups, such as trifluoromethyl, or halogens like fluorine and chlorine, generally lead to slightly higher enantioselectivities compared to those with electron-donating groups like methyl or methoxy. dicp.ac.cn This suggests that the electronic nature of the substrate influences its interaction with the chiral catalyst in the stereochemistry-determining transition state.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure of the piperazin-2-one ring is a critical determinant of stereochemical control during its synthesis. The piperazine (B1678402) ring is not planar and can adopt several conformations, such as chair, boat, and twist-boat forms. For many piperazine derivatives, the chair conformation is the most thermodynamically stable. researchgate.net However, the presence of substituents on the ring can significantly influence the conformational equilibrium.

In N-acylated piperazines, two primary conformational phenomena are at play: the restricted rotation of the amide bond due to its partial double bond character, and the interconversion of the piperazine ring's chair conformations. rsc.org These dynamic processes can be investigated using temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy, which allows for the determination of the energy barriers for both amide bond rotation and ring inversion. rsc.orgrsc.org For unsymmetrically substituted piperazines, two distinct coalescence points can be observed in the NMR spectrum, corresponding to these two conformational changes. rsc.org

Intramolecular hydrogen bonding is another crucial factor that can stabilize specific conformations and thus influence the stereochemical outcome of a reaction. rsc.orgnih.gov For instance, in tetrapeptide analogues containing a 3-(S)-substituted-2-oxopiperazine, NMR analysis has shown the presence of an inverse gamma-turn conformation in chloroform (B151607), which is stabilized by an intramolecular hydrogen bond. nih.gov The formation of such hydrogen bonds can shield polar groups, which can be a deliberate strategy in drug design to improve properties like membrane permeability. rsc.orgscispace.com In the context of the synthesis of this compound, intramolecular interactions between the isopropyl group at the C5 position, the methyl group at the N1 position, and the carbonyl group could favor a particular chair or twist-boat conformation of the transition state, thereby directing the stereoselective formation of the (S)-enantiomer. Computational studies, often employing Density Functional Theory (DFT), are a powerful tool to predict the lowest energy conformations and the potential for intramolecular interactions. researchgate.net

Table 1: Conformational Dynamics in N-Acylated Piperazines

| Phenomenon | Description | Primary Investigative Technique |

| Amide Bond Rotation | Hindered rotation around the N-C(O) bond due to partial double bond character, leading to rotational isomers (rotamers). rsc.org | Temperature-Dependent NMR Spectroscopy |

| Ring Inversion | Interconversion between different chair and boat conformations of the piperazine ring. rsc.org | Temperature-Dependent NMR Spectroscopy |

| Intramolecular H-Bonding | Formation of hydrogen bonds between atoms within the same molecule, stabilizing specific conformations. nih.govnih.gov | NMR Spectroscopy, Computational Modeling |

This table is based on data from studies on related N-acylated piperazine and piperazinone derivatives, as specific data for this compound was not available in the search results.

Solvent Effects on Stereochemical Outcomes

The solvent is not merely an inert medium for a chemical reaction but can actively participate in the reaction mechanism, influencing both reaction rates and stereoselectivity. rsc.org Solvent effects on stereochemical outcomes are a well-documented phenomenon, arising from the differential solvation of transition states. rsc.org

In the synthesis of chiral molecules, the solvent can influence the conformational equilibrium of reactants and transition states, thereby affecting the diastereoselectivity or enantioselectivity of a reaction. For example, studies on the formation of oxazolidines have shown that the stereochemical course of the reaction is dependent on the solvent, with no stereoselectivity observed in chloroform but significant diastereodifferentiation occurring in methanol. This highlights the role of solvent polarity and its ability to form hydrogen bonds in stabilizing one transition state over another.

In the context of the synthesis of this compound, the choice of solvent can impact the cyclization step where the chiral center at C5 is established. A polar protic solvent, for instance, could stabilize a more polar transition state through hydrogen bonding, potentially favoring the formation of one stereoisomer over the other. Conversely, a nonpolar aprotic solvent would favor less polar transition states. The specific interactions between the solvent and the reacting molecules, including the starting materials and the catalyst (if any), are critical.

Table 2: Influence of Solvent on Stereoselective Reactions

| Solvent Property | Potential Effect on Stereoselectivity | Example from Related Systems |

| Polarity | Differential stabilization of polar vs. nonpolar transition states. | Observed changes in diastereoselectivity in oxazolidine (B1195125) formation when switching between chloroform and methanol. |

| Hydrogen Bonding Capability | Stabilization of transition states through hydrogen bonding, influencing conformational preferences. | The conformation of tetrapeptide analogues containing a 2-oxopiperazine core is influenced by the solvent (chloroform). nih.gov |

| Coordinating Ability | Coordination to metal catalysts in asymmetric catalysis, altering the chiral environment. | Not directly observed in the provided results for piperazinone synthesis, but a general principle in asymmetric catalysis. |

This table illustrates general principles of solvent effects on stereoselectivity, as specific data for the synthesis of this compound was not available in the search results.

Applications of S 5 Isopropyl 1 Methylpiperazin 2 One in Asymmetric Synthesis

Utilization as a Chiral Building Block

As a chiral building block, the piperazinone core, with its defined stereocenter, is incorporated directly into the final molecular structure, transferring its chirality to the target molecule. This approach is fundamental in creating new chemical entities with specific three-dimensional arrangements.

Construction of Complex Natural Product Scaffolds

The piperazin-2-one (B30754) motif is a key structural unit found in a number of natural products. While the direct use of isolated natural products as scaffolds for creating large chemical libraries is an emerging strategy to bypass time-consuming de novo synthesis rsc.org, the more common approach involves using simple, chiral molecules like (S)-5-Isopropyl-1-methylpiperazin-2-one as starting points. Chiral piperazinones serve as versatile scaffolds for building peptidomimetics and can be used to mimic specific peptide motifs, such as the RGD sequence researchgate.net. The development of one-pot asymmetric methods to access 3-aryl/alkyl piperazin-2-ones further enhances their utility as key intermediates in the synthesis of biologically active compounds nih.gov.

Synthesis of Enantiopure Amines and Piperazines

This compound is a valuable precursor for the synthesis of more complex, enantiopure piperazines and related amine structures. The inherent chirality of the piperazinone, originating from an amino acid, guides the stereochemical outcome of subsequent transformations.

Various synthetic strategies have been developed to access highly substituted, enantiopomerically enriched piperazines. One powerful technique is the asymmetric lithiation of N-Boc protected piperazines, followed by trapping with an electrophile. This method allows for the direct functionalization of the piperazine (B1678402) ring, leading to enantiopure mono- and disubstituted products whiterose.ac.uk. Additionally, the introduction of methyl or other alkyl groups onto the piperazine ring can create new chiral centers, with studies showing that the stereochemistry of these additions significantly impacts biological activity nih.govnih.gov. Catalytic methods, such as one-pot domino reactions, have also proven effective for the enantioselective synthesis of piperazin-2-ones, which can then be converted to the corresponding chiral piperazines nih.gov.

Table 1: Selected Asymmetric Syntheses of Chiral Piperazine Derivatives

| Method | Starting Material Type | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| Asymmetric Lithiation | N-Boc Piperazine | Deprotonation with s-BuLi/(-)-sparteine and electrophilic trapping | Enantiopure α-substituted piperazines | whiterose.ac.uk |

| One-Pot Domino Reaction | Aldehydes, (phenylsulfonyl)acetonitrile, diamines | Knoevenagel/asymmetric epoxidation/ring-opening cyclization | Chiral 3-substituted piperazin-2-ones | nih.gov |

| Derivatization | Chiral piperazinyl benzamides | Quaternization with alkyl iodides | Chiral piperazinium iodides | nih.gov |

Integration into Peptidomimetic Structures

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides. The rigid piperazinone ring is an excellent scaffold for this purpose, serving as a conformationally restricted dipeptide isostere. By replacing a flexible dipeptide unit in a peptide sequence with a piperazinone core, researchers can lock the molecule into a specific bioactive conformation.

Chiral piperazinones have been explicitly synthesized as scaffolds for creating peptidomimetics researchgate.net. Furthermore, enantiopure piperazine-2,5-dione derivatives, which are structurally related to piperazin-2-ones, have been synthesized and identified as potent inhibitors of apoptosis, demonstrating the successful application of this scaffold in creating biologically active molecules that mimic peptide interactions nih.gov. The ability to introduce various side chains onto the piperazinone ring allows for the systematic exploration of structure-activity relationships in the design of new therapeutic agents.

Role as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is cleaved from the product and can often be recovered for reuse wikipedia.orgsigmaaldrich.com. Well-known examples include pseudoephedrine and oxazolidinones sigmaaldrich.comharvard.edu.

In the context of this compound, the compound itself is typically the product of an asymmetric synthesis rather than a temporary auxiliary. Its chirality is derived from a chiral starting material (like L-valine) or is induced by a chiral reagent or auxiliary used during its synthesis researchgate.net. For instance, a related chiral piperidin-2-one has been synthesized using D-phenylglycinol as a chiral auxiliary, which directs the stereoselective alkylation of the lactam ring before being cleaved researchgate.net. However, there is no specific evidence to suggest that the this compound scaffold is itself used as a removable auxiliary to direct stereoselective transformations on other molecules. Its primary role is that of a chiral building block, where its core structure is retained in the final product.

Derivatization Strategies for Functionalized Piperazinones

To explore the chemical space around the piperazinone core and optimize its properties for various applications, chemists employ a range of derivatization strategies. These modifications can alter the molecule's steric and electronic properties, solubility, and biological activity.

N-Alkylation and N-Substitution Reactions

The nitrogen atoms within the piperazinone ring are common sites for functionalization. The secondary amine at the N4 position (if unsubstituted) and the tertiary amide at the N1 position can undergo various substitution reactions. N-alkylation is a frequently used strategy to introduce new substituents. For example, chiral piperazinyl benzamides can be alkylated with reagents like methyl iodide or ethyl iodide to form the corresponding quaternary ammonium (B1175870) salts, a modification that can significantly influence receptor selectivity nih.gov. The general reactivity of the piperazine nitrogens allows for the introduction of a wide array of functional groups, making it a key handle for creating diverse libraries of compounds for drug discovery and other applications.

Table 2: Example of N-Alkylation for Piperazine Derivatization

| Substrate | Reagent | Solvent | Product | Reference |

|---|---|---|---|---|

| Chiral piperazinyl benzamides | Ethyl iodide or Methyl iodide | Tetrahydrofuran | Chiral N,N-dialkyl-4-substituted aryl carbamoylphenylpiperazinium iodides | nih.gov |

Diversification at the C-5 Isopropyl Position and Other Ring Carbons

The structural diversification of the this compound scaffold can be achieved by targeting its various carbon positions for modification. While direct functionalization of the isopropyl group at C-5 presents a synthetic challenge, the introduction of various substituents at this and other ring carbons (C-3 and C-6) is accomplished through established and emerging synthetic methodologies. These methods often involve either the de novo construction of the ring from chiral precursors or the direct C-H functionalization of a pre-existing piperazinone core. nih.govnih.gov

Recent advances have focused on creating diverse libraries of C-substituted piperazines. One powerful strategy involves a divergent synthesis starting from chiral amino acids to produce 5-substituted piperazine-2-acetic acid esters. nih.gov This approach allows for the creation of a variety of substituents at the C-5 position with high control over stereochemistry. For other positions, particularly the α-carbon to the carbonyl group (C-3), palladium-catalyzed decarboxylative allylic alkylation has been employed to synthesize piperazin-2-ones with tertiary stereocenters. rsc.org

Direct C-H functionalization offers a more atom-economical approach to diversification. nih.govresearchgate.netnsf.gov Methods using photoredox catalysis have been successful in the α-arylation and α-vinylation of N-Boc protected piperazines, which could be applicable to piperazinone systems. nih.govencyclopedia.pub These reactions proceed via the generation of an α-amino radical, which then couples with a suitable partner. encyclopedia.pub Another innovative method is the stannyl (B1234572) amine protocol (SnAP), which allows for the convergent synthesis of substituted piperazines from aldehydes. encyclopedia.pub Copper-catalyzed carbene insertion into the N-H bond of 1,2-diamines followed by cyclization provides another route to C-substituted piperazinones. nih.gov

These methodologies represent a toolkit for the synthetic chemist to modify the this compound core, enabling the exploration of structure-activity relationships by systematically altering the substituents on the piperazinone ring.

Table 1: Methodologies for the Diversification of Piperazinone Ring Carbons

| Position | Methodology | Type of Modification | Key Features | Reference(s) |

|---|---|---|---|---|

| C-5 | Divergent synthesis from amino acids | Introduction of various alkyl or aryl side chains | High diastereoselectivity, allows for library synthesis. | nih.gov |

| C-3 | Palladium-catalyzed decarboxylative allylic alkylation | Introduction of secondary and tertiary alkyl groups | Creates chiral centers with high enantioselectivity. | rsc.orgresearchgate.net |

| C-3, C-5, C-6 | Direct C-H Functionalization (e.g., Photoredox Catalysis) | Arylation, Vinylation | Atom-economical, direct modification of the existing ring. | nih.govresearchgate.netencyclopedia.pub |

| C-3, C-5, C-6 | Stannyl Amine Protocol (SnAP) Chemistry | Convergent synthesis from aldehydes | Forms substituted piperazines through radical cyclization. | encyclopedia.pub |

| C-3 | Copper-Catalyzed Carbene Insertion | Introduction of ester-bearing substituents | Chemoselective N-H insertion followed by cyclization. | nih.gov |

Formation of Condensed Piperazinone Systems

Building upon the core structure of this compound, the formation of condensed, polycyclic systems introduces conformational rigidity and presents novel three-dimensional pharmacophores for drug discovery. Such bicyclic and polycyclic piperazinone derivatives are valuable as constrained peptide mimetics and core structures in complex natural products. nih.govspringernature.com

The synthesis of these condensed systems often involves intramolecular cyclization reactions from appropriately functionalized piperazinone precursors. General strategies focus on forming new carbon-carbon or carbon-heteroatom bonds that bridge different positions of the piperazinone ring. For instance, a side chain introduced at a ring carbon or nitrogen can be designed to react with another part of the molecule to forge a new ring.

One established approach involves the construction of bicyclic piperazinones that serve as conformationally restricted peptide building blocks. nih.govspringernature.com These syntheses can embed a peptide backbone into a more rigid bicyclic skeleton, which can be advantageous for metabolic stability and receptor binding affinity. nih.gov A recently developed copper-catalyzed reaction of diazo compounds with 1,2-diamines not only forms C-substituted piperazinones but has also been extended to a cascade reaction that yields tetracyclic structures, such as derivatives of the antidepressant mianserin. nih.gov This demonstrates that a single, well-designed synthetic sequence can lead to significant increases in molecular complexity.

These strategies for forming condensed piperazinone systems highlight the versatility of the piperazinone scaffold as a template for constructing complex, three-dimensional molecules. Starting with a chiral building block like this compound, these methods allow for the synthesis of unique and sterically defined polycyclic structures.

Future Perspectives and Research Directions

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing (S)-5-Isopropyl-1-methylpiperazin-2-one and related structures is increasingly tied to the principles of green chemistry. Current synthetic protocols often rely on traditional organic solvents and multi-step processes. rsc.org Future research will prioritize the development of more environmentally benign and efficient methodologies.

A promising avenue is the adoption of "green solvents" like Deep Eutectic Solvents (DES). For instance, a DES composed of glucose and urea (B33335) has been effectively used as a reaction medium for synthesizing piperidin-4-one derivatives, which are structurally related to piperazinones. researchgate.netasianpubs.org This approach offers benefits such as reduced reliance on volatile organic compounds and often leads to excellent product yields. researchgate.net The application of such solvent systems to the synthesis of chiral piperazinones could significantly improve the environmental footprint of their production.

Furthermore, multicomponent reactions, such as the aziridine (B145994) aldehyde-driven synthesis of piperazinones, present an efficient route that can generate molecular complexity in a single step. nih.gov Future work will likely focus on adapting these reactions to be more sustainable, perhaps by combining them with green solvents or biocatalytic steps, to create novel and atom-economical pathways to this compound.

Table 1: Comparison of Conventional vs. Potential Sustainable Synthetic Approaches

| Feature | Conventional Synthetic Routes | Future Sustainable Routes |

| Solvents | Typically volatile organic compounds (e.g., Dichloromethane, Toluene) | Deep Eutectic Solvents (DES), water, or solvent-free conditions |

| Efficiency | Often multi-step with intermediate purification | One-pot or multicomponent reactions, minimizing waste |

| Atom Economy | Can be low due to the use of protecting groups and stoichiometric reagents | High, maximizing the incorporation of starting materials into the final product |

| Catalysis | Often relies on stoichiometric reagents | Increased use of catalytic (metal, organo-, or bio-) processes |

| Example | Classical cyclization of amino acid derivatives rsc.org | DES-mediated synthesis, photoredox catalysis researchgate.netmdpi.com |

Exploration of New Catalytic Systems for Enhanced Stereocontrol

Achieving high stereoselectivity is paramount for the synthesis of chiral molecules like this compound. While methods exist, the exploration of new catalytic systems promises to deliver higher efficiency, broader substrate scope, and more precise control over the stereochemical outcome.

Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has emerged as a powerful method for producing chiral piperazin-2-ones with high enantioselectivity. dicp.ac.cn Future research will likely expand upon this, exploring a wider range of ligands and palladium catalysts to fine-tune the reaction for specific substrates. nih.govnih.gov Another promising frontier is the use of photoredox catalysis. mdpi.com Visible-light-promoted reactions, often utilizing iridium or ruthenium-based catalysts, can proceed under mild conditions and enable novel bond formations that are inaccessible through traditional thermal methods. mdpi.comorganic-chemistry.org Developing a photoredox-based asymmetric synthesis for the piperazinone core could represent a significant breakthrough.

The table below summarizes emerging catalytic systems that could be adapted for the stereocontrolled synthesis of the target compound.

Table 2: Emerging Catalytic Systems for Chiral Piperazinone Synthesis

| Catalytic System | Catalyst Type | Key Advantages | Potential Application |

| Asymmetric Hydrogenation | Palladium complexes with chiral ligands | High enantioselectivity, proven for piperazin-2-one (B30754) core dicp.ac.cn | Direct, enantioselective reduction of a corresponding pyrazin-2-ol precursor |

| Photoredox Catalysis | Iridium or Ruthenium complexes | Mild reaction conditions, unique reactivity pathways mdpi.com | Asymmetric cyclization or functionalization reactions under visible light |

| Deconstructive Aminolysis | Palladium(II) trifluoroacetate (B77799) / Triphenylphosphine | Modular, allows for rapid diversity incorporation nih.gov | Skeletal remodeling of related lactone scaffolds to form the piperidinone core |

| Organocatalysis | Chiral amines, cinchona alkaloids | Metal-free, environmentally friendly, high diastereoselectivity nih.govnih.gov | Catalyzing key bond-forming cyclization steps with high stereocontrol |

Advanced Computational Tools for Predictive Synthesis

The complexity of stereoselective synthesis increasingly necessitates the use of advanced computational tools to predict reaction outcomes and guide experimental design. rsc.org The evolution from qualitative chemical intuition to quantitative modeling with quantum chemistry and machine learning is transforming how synthetic routes are developed. rsc.orgrsc.org

For the synthesis of this compound, computational methods like Density Functional Theory (DFT) can be employed to model reaction pathways and transition states. bioengineer.org This allows chemists to understand the origins of stereoselectivity in existing catalytic systems and to rationally design new catalysts with enhanced performance. bioengineer.org By calculating the energy differences between pathways leading to different stereoisomers, researchers can predict which catalyst-substrate combination will yield the desired (S)-enantiomer with the highest purity.

Molecular docking and molecular dynamics simulations are also becoming invaluable for studying the interactions between chiral selectors and enantiomers, which is crucial for developing both catalytic syntheses and chiral separation methods. mdpi.com As these predictive tools become more powerful and accessible, they will accelerate the discovery of optimal synthetic conditions, reducing the need for extensive empirical screening and minimizing resource expenditure. rsc.orgbioengineer.org

Design of Next-Generation Chiral Piperazinone Building Blocks

The this compound scaffold is not only a target molecule but also a starting point for creating a new generation of chiral building blocks for drug discovery and fine chemical synthesis. enamine.net Its inherent chirality and functional handles (the ketone and the N-methyl group) allow for further chemical modification to generate a library of diverse structures.

Future research will focus on developing protocols for the selective functionalization of the piperazinone ring. This could involve, for example, α-functionalization of the carbonyl group or C-H activation at other positions on the ring to introduce new substituents. mdpi.com The goal is to create a toolkit of piperazinone-based synthons that can be readily incorporated into larger, more complex molecules. researchgate.netacs.orgnih.gov An expeditious protocol for creating N-protected monosubstituted piperazine (B1678402) building blocks from nosylamide-activated aziridines has already demonstrated the feasibility of such modular approaches. acs.orgnih.gov Applying similar logic to the piperazinone core could unlock new avenues in medicinal chemistry. capes.gov.brsigmaaldrich.com

Scalable Synthesis and Industrial Applications for Fine Chemical Production

For this compound to be utilized in industrial applications, particularly in the production of fine chemicals and active pharmaceutical ingredients (APIs), its synthesis must be scalable, cost-effective, and robust. curiaglobal.com A significant future challenge is the transition from laboratory-scale syntheses to large-scale manufacturing. nih.govpharmacompass.com

Research has demonstrated the gram-scale synthesis of a related chiral piperazin-2-one via palladium-catalyzed asymmetric hydrogenation with no loss of reactivity or enantioselectivity, indicating the potential for industrial viability. dicp.ac.cn Future work will need to address process optimization, including minimizing the use of expensive catalysts, simplifying purification procedures, and ensuring compliance with regulatory standards. nih.gov

The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries is substantial, as different enantiomers of a molecule often possess vastly different biological activities. chiralpedia.com As a versatile chiral intermediate, this compound could serve as a key starting material for a range of complex target molecules, making the development of its industrial-scale synthesis a high-priority objective. curiaglobal.comchiralpedia.com

Q & A

Q. What are the established synthetic routes for (S)-5-Isopropyl-1-methylpiperazin-2-one, and how can enantiomeric purity be ensured during synthesis?

- Methodological Answer : The synthesis of this compound typically involves cyclization of precursors such as amino alcohols or ketones. To ensure enantiomeric purity, asymmetric catalysis (e.g., chiral auxiliaries or transition-metal catalysts) can be employed during key steps like ring closure. Chiral resolution via diastereomeric salt formation or preparative HPLC with chiral stationary phases is also recommended. For structural validation, single-crystal X-ray diffraction using programs like SHELXL (for refinement) can confirm stereochemistry .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the presence of isopropyl, methyl, and piperazinone moieties. Assign stereochemistry using NOE (Nuclear Overhauser Effect) experiments.

- X-ray Crystallography : Solve the crystal structure with SHELX programs (e.g., SHELXD for phase determination, SHELXL for refinement) to unambiguously confirm the (S)-configuration .

- HPLC/MS : Employ reverse-phase HPLC coupled with mass spectrometry to assess purity and detect impurities. Use validated methods aligned with pharmacopeial standards (e.g., AOAC or ICH guidelines) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the stereochemical stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Controlled Stability Studies : Design experiments to expose the compound to incremental pH (1–13) and temperature (25–80°C) ranges. Monitor degradation via HPLC and chiral chromatography.

- Multi-Technique Validation : Correlate findings across DSC (Differential Scanning Calorimetry), NMR, and circular dichroism (CD) to distinguish between racemization and decomposition. Cross-reference results with computational models (e.g., DFT for energy barriers) .

Q. What strategies optimize the compound’s yield in multi-step syntheses while maintaining stereochemical integrity?

- Methodological Answer :

- Stepwise Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., reaction time, solvent polarity) in each step. For example, reduce epimerization in ketone intermediates by employing low-temperature conditions (-20°C) and non-polar solvents.

- Catalyst Screening : Test chiral catalysts (e.g., BINAP-ruthenium complexes) in asymmetric hydrogenation steps. Monitor enantiomeric excess (ee) via chiral HPLC .

Q. How should analytical methods be validated for detecting this compound in biological matrices (e.g., plasma)?

- Methodological Answer :

- Matrix-Specific Validation : Spike biological samples with the compound and internal standards (e.g., deuterated analogs). Assess recovery rates using LC-MS/MS.

- Parameter Compliance : Validate accuracy (90–110%), precision (RSD <15%), and sensitivity (LOQ ≤10 ng/mL) per ICH Q2(R1) guidelines. Cross-validate with independent techniques like immunoassays .

Handling and Safety Considerations

Q. What precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.